molecular formula C6H14S2 B8793262 Isopropyl propyl disulfide CAS No. 33672-51-4

Isopropyl propyl disulfide

Cat. No.: B8793262
CAS No.: 33672-51-4
M. Wt: 150.3 g/mol
InChI Key: YCBVTHJPQCNICU-UHFFFAOYSA-N
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Description

Isopropyl propyl disulfide (C6H14S2) is an organosulfur compound characterized by a disulfide bond (–S–S–) linking an isopropyl (–CH(CH3)2) and a propyl (–CH2CH2CH3) group. It is a volatile compound predominantly found in Allium species, including onions (Allium cepa), shallots (Allium ascalonicum), and Allium macrostemon (Chinese chive) . Its presence contributes to the pungent aroma and flavor of these plants, with concentrations varying significantly depending on geographical origin, cultivation conditions, and analytical methods . For instance, in A. macrostemon essential oil from Shenyang, China, it constitutes 10.6% of the volatile profile, whereas in dried onion samples, it is detected at trace levels (0.04%) .

Properties

CAS No.

33672-51-4

Molecular Formula

C6H14S2

Molecular Weight

150.3 g/mol

IUPAC Name

1-(propan-2-yldisulfanyl)propane

InChI

InChI=1S/C6H14S2/c1-4-5-7-8-6(2)3/h6H,4-5H2,1-3H3

InChI Key

YCBVTHJPQCNICU-UHFFFAOYSA-N

SMILES

CCCSSC(C)C

Canonical SMILES

CCCSSC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Formula Natural Sources Relative Abundance (%) Key Properties/Activities References
This compound C6H14S2 Onion, shallot, Allium macrostemon 0.04–10.6 Pungent aroma; potential antimicrobial
Dipropyl disulfide C6H14S2 Onion, shallot, chive 15.17–49.77 Dominant flavor compound; antifungal
Methyl propyl disulfide C4H10S2 Allium macrostemon, garlic 3.26–47.2 Larvicidal activity
Ethyl propyl disulfide C5H12S2 Black garlic, processed garlic products 0.04–1.88 Minor contributor to processed garlic aroma
Diallyl disulfide C6H10S2 Garlic, Chinese chive 5.14–6.29 Anticancer, antimicrobial
Allyl propyl disulfide C6H10S2 Aged garlic extract 0.04 Less pungent than diallyl derivatives

Key Differences and Research Findings

Abundance in Natural Sources: Dipropyl disulfide is the most abundant disulfide in Allium species, constituting up to 49.77% in dried onion , whereas this compound is a minor component (<1%) in most samples except A. macrostemon . Methyl propyl disulfide dominates in A. macrostemon essential oil (47.2%) but is absent in garlic .

Biological Activities: Dipropyl disulfide and diallyl disulfide exhibit well-documented antifungal and pesticidal properties . Methyl propyl disulfide shows larvicidal efficacy against mosquito larvae (LC50 = 12.3 μg/mL) .

Thermal and Chemical Stability :

  • Disulfides with allyl groups (e.g., diallyl disulfide ) are less stable during thermal processing than alkyl derivatives like dipropyl disulfide .
  • This compound and ethyl propyl disulfide degrade into thiosulfinates and trisulfides under high temperatures, altering flavor profiles .

Data Tables Supporting Comparative Analysis

Table 1: Volatile Disulfide Composition in Selected Allium Species

Source This compound (%) Dipropyl Disulfide (%) Methyl Propyl Disulfide (%) Diallyl Disulfide (%) Reference
Allium macrostemon (Shenyang) 10.6 17.0 47.2
Shallot (Filipin variety) 53.80
Dried Onion 0.04 49.77
Garlic Essential Oil 6.29

Table 2: Antifungal Activity of Selected Disulfides

Compound Pathogen Tested Effective Concentration (μg/mL) Reference
Dipropyl disulfide Lasiodiplodia theobromae 25.0 (growth inhibition)
Methyl propyl disulfide Aedes aegypti larvae 12.3 (LC50)
Diallyl disulfide Candida albicans 50.0 (MIC)

Q & A

Q. What are the established synthesis routes for isopropyl propyl disulfide, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution using bromopropane and disodium disulfide in propanol under reflux . Alternative methods include iodine-mediated coupling of thiols or thermal decomposition of sodium propyl sulfide precursors. Optimization requires precise control of stoichiometry, solvent polarity, and temperature to minimize byproducts like methyl-γ-propyl disulfide or γ-propyl allyl disulfide, which are common in disulfide synthesis . Reaction progress should be monitored via GC-MS or TLC with iodine staining for thiol/disulfide detection.

Q. How can researchers distinguish this compound from structurally similar disulfides (e.g., allyl propyl disulfide) using spectroscopic methods?

  • NMR : The methyl group in the isopropyl moiety (δ ~1.2 ppm for CH₃) and propyl chain (δ 0.9–1.1 ppm for terminal CH₃) produce distinct splitting patterns. Allylic protons in allyl derivatives appear at δ 5.2–5.8 ppm, absent in this compound .
  • Mass Spectrometry : The molecular ion peak at m/z 150.31 (C₆H₁₄S₂) and fragmentation patterns (e.g., loss of CH₃ or C₃H₇ groups) differentiate it from isomers .

Q. What toxicological thresholds exist for this compound in aquatic environments, and how reliable are these guidelines?

Freshwater toxicity studies report a 96-h LC₅₀ of 8310 µg/L for Pimephales promelas. A low-reliability trigger value of 8 µg/L (AF = 1000) is adopted due to limited data . These values are interim; researchers should supplement with acute/chronic assays (e.g., OECD 203/210) and species-specific testing to improve reliability.

Advanced Research Questions

Q. How do correlations between this compound and related disulfides (e.g., di-γ-propyl disulfide) inform experimental design in plant metabolomics?

In onion pungency studies, di-γ-propyl disulfide correlates strongly with total disulfide content (r = 0.9628) but inversely with γ-propyl allyl disulfide (r = -0.7927) . Experimental designs should:

  • Use HPLC-MS to quantify disulfide profiles across cultivars (e.g., "Sun-spice" onions).
  • Apply multivariate analysis (PCA/PLS) to link chemical composition with sensory data (e.g., pungency scores).
  • Account for enzymatic degradation during extraction, which alters disulfide ratios .

Q. What methodological challenges arise when analyzing this compound in biological matrices, and how can they be mitigated?

  • Matrix Interference : Lipids and proteins in blood/tissue samples can bind disulfides. Use solid-phase extraction (C18 columns) with acetonitrile elution to isolate the compound .
  • Oxidative Instability : Thiol-disulfide exchange occurs rapidly. Add EDTA to chelate metal catalysts and analyze samples under inert atmospheres .
  • Quantification Limits : LC-ESI-MS/MS with MRM transitions (e.g., 150 → 89) improves sensitivity to ng/mL levels .

Q. How can contradictory data on this compound’s hypoglycemic activity be resolved in pharmacological studies?

Allyl propyl disulfide (a structural analog) competes with insulin at hepatic inactivation sites, lowering blood glucose . Contradictions may arise from:

  • Dose-Dependency : Test multiple concentrations (e.g., 0.1–10 mg/kg) in vivo (rodent models) with glucose tolerance assays.
  • Isomer Purity : Ensure ≥95% purity via preparative HPLC to exclude confounding effects of allyl/propyl disulfide mixtures .
  • Mechanistic Studies : Use siRNA knockdown of insulin-degrading enzyme (IDE) to validate target specificity .

Methodological Recommendations

  • Synthesis : Optimize reflux time (≥6 hrs) and use anhydrous propanol to enhance yield .
  • Analysis : Pair GC-MS with sulfur-specific detectors (e.g., PFPD) for trace disulfide quantification .
  • Toxicology : Adopt OECD 203 guidelines for fish assays and include Daphnia magna for ecotoxicological profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Isopropyl propyl disulfide
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Isopropyl propyl disulfide

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